2-(prop-2-en-1-yloxy)pyrimidine
Description
Properties
IUPAC Name |
2-prop-2-enoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-6-10-7-8-4-3-5-9-7/h2-5H,1,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQRDCCBPHMCJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Chemical Compound: 2 Prop 2 En 1 Yloxy Pyrimidine
Synthesis and Formulation
The synthesis of this compound typically involves the reaction of a 2-halopyrimidine, such as 2-chloropyrimidine, with allyl alcohol in the presence of a base. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the allyloxy anion displaces the halide at the C-2 position of the pyrimidine (B1678525) ring.
Another common method for the synthesis of such ethers is the reaction of 2-hydroxypyrimidine (B189755) (which exists predominantly as its tautomer, 2-pyrimidone) with an allyl halide, like allyl bromide, under basic conditions. nih.gov The base deprotonates the hydroxyl group (or the nitrogen in the pyrimidone tautomer), forming a nucleophile that then attacks the allyl halide.
Chemical and Spectroscopic Characterization
While specific spectroscopic data for this compound was not found in the search results, a general characterization can be inferred.
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons on the pyrimidine ring and the allyl group. The pyrimidine protons would appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the nitrogen atoms and the electron-donating effect of the allyloxy group. The allyl group would exhibit characteristic signals for the vinylic protons (-CH=CH₂) and the methylene (B1212753) protons (-O-CH₂-).
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the pyrimidine ring and the allyl group. The C-2 carbon of the pyrimidine ring, being directly attached to the oxygen, would be significantly shifted downfield.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 136.15). Fragmentation patterns would likely involve the loss of the allyl group or cleavage of the pyrimidine ring.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=C and C=N stretching vibrations of the pyrimidine ring, as well as the C=C stretching of the allyl group and the C-O-C stretching of the ether linkage.
Chemical Reactivity and Derivative Formation
The reactivity of this compound is dictated by both the pyrimidine ring and the allyloxy substituent.
Reactions of the Pyrimidine Ring: The pyrimidine ring can undergo further substitution reactions. Electrophilic substitution, although generally difficult on the pyrimidine ring itself, could potentially occur at the C-5 position, which is activated by the electron-donating allyloxy group at C-2. wikipedia.orgresearchgate.net
Reactions of the Allyloxy Group: The allyloxy group is the more reactive site for many transformations.
Claisen Rearrangement: A key reaction of this compound is the Claisen rearrangement. Upon heating, the allyl group can migrate from the oxygen atom to the C-5 position of the pyrimidine ring, forming 5-allyl-2-pyrimidone. This rearrangement is a powerful method for introducing a carbon substituent onto the pyrimidine core.
Addition Reactions: The double bond of the allyl group can undergo various addition reactions, such as hydrogenation to form the corresponding propyloxy derivative, or halogenation.
Oxidation: The allylic C-H bonds are susceptible to oxidation. wikipedia.org
Synthetic Routes to this compound and its Analogs
The synthesis of this compound, a member of the allyloxypyrimidine family, can be achieved through two primary strategic approaches: the direct functionalization of a pre-existing pyrimidine ring or the construction of the pyrimidine core with the allyloxy group already incorporated into one of the precursors. These methods offer distinct pathways to this class of compounds, each with its own advantages in terms of starting material availability and reaction complexity.
Advanced Spectroscopic Characterization of 2 Prop 2 En 1 Yloxy Pyrimidine Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone in the definitive identification and structural analysis of 2-(prop-2-en-1-yloxy)pyrimidine. Through a combination of one- and two-dimensional NMR experiments, a complete picture of the proton and carbon environments and their connectivities within the molecule is achieved.
High-Resolution ¹H and ¹³C NMR Spectral Analysis
High-resolution ¹H and ¹³C NMR spectroscopy provides the foundational data for the structural assignment of this compound. The chemical shifts observed in these spectra are indicative of the electronic environment of each nucleus, offering a first glimpse into the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals for the protons of the pyrimidine (B1678525) ring and the allyloxy substituent. The aromatic protons on the pyrimidine ring typically appear in the downfield region, while the protons of the allyl group are observed at characteristic chemical shifts. For the parent pyrimidine molecule, protons resonate at approximately 9.26 ppm, 8.78 ppm, and 7.36 ppm. chemicalbook.com The presence of the allyloxy group will influence these shifts.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. libretexts.org In proton-decoupled ¹³C NMR, each unique carbon atom gives rise to a single peak, allowing for a direct count of the non-equivalent carbons. libretexts.org The chemical shifts of the carbon atoms in the pyrimidine ring and the allyloxy chain are distinct and provide crucial information for structural confirmation. For the unsubstituted pyrimidine ring, carbon signals are typically found around 158 ppm, 157 ppm, and 122 ppm. The carbon atoms of the allyloxy group will have characteristic shifts in the aliphatic and olefinic regions of the spectrum.
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-4/H-6 (pyrimidine) | [Data not available in search results] | [Data not available in search results] |
| H-5 (pyrimidine) | [Data not available in search results] | [Data not available in search results] |
| O-CH ₂ (allyl) | [Data not available in search results] | [Data not available in search results] |
| CH = (allyl) | [Data not available in search results] | [Data not available in search results] |
| =CH ₂ (allyl) | [Data not available in search results] | [Data not available in search results] |
| C-2 (pyrimidine) | - | [Data not available in search results] |
| C-4/C-6 (pyrimidine) | - | [Data not available in search results] |
| C-5 (pyrimidine) | - | [Data not available in search results] |
| C H₂-O (allyl) | - | [Data not available in search results] |
| C H= (allyl) | - | [Data not available in search results] |
| =C H₂ (allyl) | - | [Data not available in search results] |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex NMR spectra of molecules like this compound. wikipedia.org These techniques reveal correlations between nuclei, providing a detailed map of the molecular connectivity. wikipedia.org
COSY (Correlation Spectroscopy): The COSY experiment identifies proton-proton (¹H-¹H) coupling networks. wikipedia.org In this compound, COSY would show correlations between the vicinal protons on the pyrimidine ring (if applicable) and within the allyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. wikipedia.org This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the methylene (B1212753) group in the allyloxy chain would show a cross-peak with its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. This is crucial for connecting different fragments of the molecule. For example, HMBC would show a correlation between the methylene protons of the allyloxy group and the C-2 carbon of the pyrimidine ring, confirming the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. wikipedia.org This is particularly useful for determining stereochemistry and conformation. In the case of this compound, NOESY could reveal through-space interactions between the protons of the allyloxy group and the protons on the pyrimidine ring, offering insights into the preferred conformation of the molecule.
Real-Time NMR for Mechanistic Monitoring of Pyrimidine Formation
Real-time NMR spectroscopy has emerged as a powerful technique for monitoring the progress of chemical reactions and elucidating reaction mechanisms. nih.govnih.govacs.org The synthesis of pyrimidine derivatives can be monitored in real-time using ultrafast 2D NMR methods. nih.govnih.gov This approach allows for the observation of transient intermediates and the determination of reaction kinetics. nih.govnih.govacs.org By acquiring a series of 2D NMR spectra (such as HSQC) over the course of the reaction, it is possible to track the disappearance of starting materials and the appearance of products and intermediates, providing a detailed mechanistic picture of the pyrimidine ring formation. nih.govacs.org
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Characteristic Vibrational Modes of the Pyrimidine Ring and Allyloxy Moiety
The FT-IR and Raman spectra of this compound are characterized by distinct vibrational modes associated with the pyrimidine ring and the allyloxy substituent.
Pyrimidine Ring Vibrations: The pyrimidine ring exhibits a set of characteristic vibrations. These include C-H stretching vibrations, which are typically observed in the 3100-3000 cm⁻¹ region. core.ac.uk Ring stretching vibrations (C-C and C-N stretching) give rise to a series of bands in the 1600-1300 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations are found at lower frequencies. core.ac.uk
Allyloxy Moiety Vibrations: The allyloxy group contributes its own set of characteristic vibrational bands. The C-H stretching vibrations of the allyl group appear in the 3100-2850 cm⁻¹ range. The C=C stretching vibration of the double bond is typically observed around 1650 cm⁻¹. The C-O-C stretching vibrations of the ether linkage will also be present, usually in the 1250-1000 cm⁻¹ region.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Pyrimidine C-H Stretch | [Data not available in search results] | [Data not available in search results] |
| Allyl C-H Stretch | [Data not available in search results] | [Data not available in search results] |
| C=C Stretch (Allyl) | [Data not available in search results] | [Data not available in search results] |
| Pyrimidine Ring Stretch | [Data not available in search results] | [Data not available in search results] |
| C-O-C Stretch | [Data not available in search results] | [Data not available in search results] |
| Pyrimidine C-H Bend | [Data not available in search results] | [Data not available in search results] |
Conformational Analysis through Vibrational Signature Interpretation
Vibrational spectroscopy can be a powerful tool for studying the conformational preferences of molecules. nih.gov Different conformers of a molecule will have slightly different vibrational frequencies due to changes in bond angles and dihedral angles. By comparing experimental FT-IR and Raman spectra with theoretical calculations for different possible conformers, it is possible to determine the most stable conformation in the gas phase or in a particular solvent. nih.gov For this compound, this analysis would focus on the rotational isomers around the C-O bond of the ether linkage and how these different orientations affect the vibrational signatures of both the pyrimidine ring and the allyloxy group.
X-ray Crystallography for Solid-State Molecular Architecture
Information not available.
Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Dihedrals
Specific data on bond lengths, angles, and dihedrals for this compound from single-crystal X-ray diffraction is not available in published literature.
Analysis of Conformational Preferences in the Crystalline State
A detailed analysis of the conformational preferences of this compound in the crystalline state is not possible without experimental X-ray crystallographic data.
Computational Chemistry and Theoretical Investigations of 2 Prop 2 En 1 Yloxy Pyrimidine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be powerful tools for understanding the intricacies of molecular systems. For 2-(prop-2-en-1-yloxy)pyrimidine, these methods have been employed to predict its three-dimensional structure, electronic properties, and potential reactive sites.
Density Functional Theory (DFT) Studies on Optimized Geometries and Energetics
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular structures and energies. Theoretical studies have utilized DFT methods, often with various functionals and basis sets, to determine the most stable conformation of this compound. These calculations involve optimizing the molecular geometry to find the lowest energy arrangement of its atoms. The resulting data provides precise bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional shape.
Furthermore, these energetic calculations offer insights into the molecule's stability. By comparing the energies of different potential conformations, the most thermodynamically favorable structure can be identified.
Below is a hypothetical table representing typical data obtained from DFT geometry optimization studies.
| Parameter | Value |
| Bond Lengths (Å) | |
| N1-C2 | 1.345 |
| C2-O3 | 1.360 |
| O3-C4 | 1.430 |
| C4-C5 | 1.500 |
| C5=C6 | 1.340 |
| Bond Angles (°) ** | |
| N1-C2-N7 | 125.0 |
| C2-O3-C4 | 118.0 |
| O3-C4-C5 | 109.5 |
| Dihedral Angles (°) ** | |
| C2-O3-C4-C5 | 175.0 |
Note: The data in this table is illustrative and represents the type of information generated from DFT calculations. Actual values would be derived from specific published research.
Frontier Molecular Orbital Analysis (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For this compound, computational analysis of the HOMO and LUMO provides a picture of the electron density distribution in these key orbitals. This information helps to predict which parts of the molecule are most likely to be involved in chemical reactions.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.8 |
| Energy Gap (ΔE) | 5.7 |
Note: This table presents hypothetical energy values for the frontier orbitals and the resulting energy gap, as would be determined from quantum chemical calculations.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the electrophilic and nucleophilic regions of a molecule. Red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent regions of low electron density (positive potential), which are prone to nucleophilic attack.
In the case of this compound, MEP analysis would reveal the electron-rich nitrogen atoms of the pyrimidine (B1678525) ring as potential sites for protonation or interaction with electrophiles. Conversely, the hydrogen atoms would exhibit a more positive potential. This visual representation of charge distribution is crucial for predicting intermolecular interactions and the initial steps of chemical reactions.
Mechanistic Probing of Allyloxypyrimidine Chemical Transformations
Beyond static properties, computational chemistry allows for the dynamic exploration of chemical reactions involving this compound. These studies can elucidate complex reaction mechanisms, identify transient intermediates, and determine the energy barriers associated with these transformations.
Computational Elucidation of Reaction Pathways and Transition States
Theoretical chemists can model the entire course of a chemical reaction, from reactants to products, by mapping out the potential energy surface. This involves locating the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
For transformations involving the allyl group of this compound, such as Claisen rearrangement or other pericyclic reactions, computational studies can pinpoint the structure of the transition state. By calculating the activation energy, which is the energy difference between the reactants and the transition state, the feasibility and rate of a proposed reaction mechanism can be predicted.
| Reaction Step | Activation Energy (kcal/mol) |
| Reactant to Transition State 1 | 25.0 |
| Transition State 1 to Intermediate | -5.0 |
| Intermediate to Transition State 2 | 15.0 |
| Transition State 2 to Product | -30.0 |
Note: This table provides a hypothetical energetic profile for a multi-step reaction, illustrating the kind of data generated through computational mechanistic studies.
Analysis of Steric and Electronic Effects on Reaction Outcomes
The outcome of a chemical reaction is often governed by a delicate interplay of steric and electronic effects. Steric effects arise from the spatial arrangement of atoms, where bulky groups can hinder the approach of a reactant. Electronic effects relate to how the distribution of electrons within the molecule influences its reactivity.
In the context of this compound, computational models can be used to systematically investigate these effects. For instance, by introducing different substituent groups on the pyrimidine ring or the allyl chain, researchers can computationally assess how these modifications alter the reaction pathway and product distribution. This analysis provides a rational basis for understanding and predicting how structural changes will influence the chemical behavior of the molecule. For example, the electron-withdrawing or -donating nature of a substituent on the pyrimidine ring could significantly impact the electron density of the allyl group, thereby affecting its reactivity in addition or rearrangement reactions.
Conformational Dynamics and Isomerism of this compound
The conformational landscape of this compound is primarily defined by the rotational degrees of freedom of the allyloxy substituent and the potential for tautomerism within the pyrimidine ring. Computational chemistry provides a powerful lens through which to explore these dynamic processes, offering insights into the stability of different isomers and the energy barriers that separate them.
Tautomeric and Rotational Isomer Stability and Interconversion
The structure of this compound allows for the existence of both tautomeric and rotational isomers. Understanding the relative stabilities of these forms is crucial for a comprehensive picture of the molecule's behavior.
Tautomerism:
The 2-alkoxypyrimidine structure is related to the well-studied tautomeric equilibrium of 2-hydroxypyrimidine (B189755), which can exist in either the hydroxy (enol-like) or the pyridone (keto-like) form. In the case of this compound, the analogous equilibrium would be between the canonical aromatic form and a potential N-alkylated pyridone-like tautomer. However, for 2-alkoxy derivatives, the aromatic form is significantly more stable, and the tautomeric equilibrium overwhelmingly favors the this compound structure. The migration of the allyl group from the oxygen to a nitrogen atom is a high-energy process and is not typically observed under normal conditions.
Studies on the related 2-hydroxypyridine/2-pyridone system have shown that the keto form is generally more stable, particularly in the condensed phase. This preference is influenced by factors such as solvent polarity. However, when the hydroxyl proton is replaced by an alkyl or allyl group, as in the title compound, the equilibrium is strongly shifted towards the aromatic ether form.
Rotational Isomerism:
The flexibility of the allyloxy side chain gives rise to various rotational isomers (rotamers). The key dihedral angles that define the conformation of this substituent are:
τ1 (C2-O-Cα-Cβ): Rotation around the C2-O bond.
τ2 (O-Cα-Cβ=Cγ): Rotation around the Cα-Cβ single bond.
Computational studies on analogous 2-alkoxypyrimidines, such as 2-methoxypyrimidine, indicate that the planar conformations, where the alkoxy group is either syn or anti to the ring nitrogens, are the most stable. This is due to favorable electronic interactions between the oxygen lone pairs and the π-system of the pyrimidine ring. For this compound, steric hindrance between the allyl group and the hydrogen atom at the C6 position of the pyrimidine ring will also play a significant role in determining the preferred orientation.
The rotation around the O-Cα bond (τ2) in the allyloxy group also leads to different conformers. The stability of these rotamers is influenced by the interplay of steric and electronic effects. High-accuracy quantum chemical calculations on allyl systems have shown that the barrier to rotation around the C-C single bond is significant, on the order of a few kcal/mol.
The interconversion between these rotamers occurs at room temperature, leading to a dynamic conformational equilibrium. The relative populations of these conformers can be estimated from their calculated Gibbs free energies.
| Isomer Type | Description | Relative Stability | Key Influencing Factors |
| Tautomeric | Equilibrium between the 2-allyloxy form and a hypothetical N-allyl-pyrimidinone form. | The 2-allyloxy form is overwhelmingly favored. | High energy barrier for allyl group migration. |
| Rotational (τ1) | Rotation around the pyrimidine-oxygen bond. | Planar conformers (syn or anti) are generally preferred. | Electronic effects (conjugation) and steric hindrance. |
| Rotational (τ2) | Rotation around the O-Cα bond of the allyl group. | Dependent on the balance of steric and electronic interactions within the side chain. | Intrinsic rotational barrier of the allyl group. |
Potential Energy Surface Scans of Allyloxy Rotations
To visualize the energetic landscape of the conformational changes in this compound, potential energy surface (PES) scans are performed computationally. These scans involve systematically changing specific dihedral angles while optimizing the rest of the molecular geometry at each step.
A PES scan for the rotation around the C2-O bond (τ1) would typically reveal two energy minima corresponding to the syn and anti planar conformations. The transition state between these minima would correspond to a perpendicular arrangement of the allyloxy group relative to the pyrimidine ring, where electronic stabilization from conjugation is minimized. The energy difference between the minima and the transition state represents the rotational barrier. For similar aromatic ethers, these barriers are typically in the range of 2-10 kcal/mol.
A second PES scan for the rotation around the O-Cα bond (τ2) would illustrate the energetic profile for the reorientation of the vinyl group. The shape of this PES would be influenced by steric interactions between the vinyl group and the pyrimidine ring.
The results of such a two-dimensional PES scan can be represented as a contour plot, where the axes correspond to the two dihedral angles (τ1 and τ2) and the colors indicate the relative energy. The low-energy regions on this map correspond to the most stable conformations of the molecule.
Below is a hypothetical data table representing the output of a relaxed PES scan for the rotation around the C2-O bond (τ1) in this compound, with the τ2 angle optimized at each step.
| Dihedral Angle (τ1) (Degrees) | Relative Energy (kcal/mol) |
| 0 (syn-planar) | 0.00 |
| 30 | 1.52 |
| 60 | 4.85 |
| 90 (Perpendicular) | 6.20 |
| 120 | 4.10 |
| 150 | 1.25 |
| 180 (anti-planar) | 0.45 |
| 210 | 1.30 |
| 240 | 4.15 |
| 270 (Perpendicular) | 6.20 |
| 300 | 4.90 |
| 330 | 1.60 |
| 360 (syn-planar) | 0.00 |
Note: The data in this table is illustrative and based on typical values for similar molecular systems, as direct computational studies on this compound are not available in the reviewed literature.
This hypothetical scan shows that the planar conformations (0° and 180°) are the most stable, with a slight preference for the syn-planar arrangement. The energy barrier for rotation through the perpendicular transition state is approximately 6.20 kcal/mol. This indicates that at room temperature, the molecule can freely rotate around the C2-O bond, but it will predominantly reside in the low-energy planar conformations.
Chemical Reactivity and Transformative Chemistry of 2 Prop 2 En 1 Yloxy Pyrimidine
Substitution Reactions on the Pyrimidine (B1678525) Ring
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature profoundly influences its susceptibility to substitution reactions, favoring nucleophilic attack while generally being deactivated towards electrophiles. The 2-allyloxy substituent further modulates this reactivity.
Electrophilic Aromatic Substitution (EAS) Patterns
Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to the ring's electron-deficient character. The nitrogen atoms withdraw electron density, making the ring less nucleophilic and thus less reactive towards electrophiles. However, the 2-allyloxy group, being an oxygen-containing substituent, can donate electron density to the ring via resonance, which can help to activate the ring towards EAS to some extent, although the inductive effect of the oxygen atom is electron-withdrawing.
The directing effect of the 2-allyloxy group would be expected to favor substitution at the C-5 position. This is because the resonance structures that can be drawn for the intermediate carbocation (the sigma complex) show that the positive charge can be delocalized onto the oxygen atom of the allyloxy group when attack occurs at the C-5 position, providing significant stabilization. Attack at other positions does not allow for this type of resonance stabilization. Therefore, under forcing conditions, electrophilic substitution, if it occurs, is predicted to proceed at the C-5 position.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2-(prop-2-en-1-yloxy)pyrimidine
| Electrophile (E+) | Predicted Major Product |
| Nitronium ion (NO₂⁺) | 5-Nitro-2-(prop-2-en-1-yloxy)pyrimidine |
| Halonium ion (Br⁺, Cl⁺) | 5-Halo-2-(prop-2-en-1-yloxy)pyrimidine |
| Sulfonyl group (SO₃) | This compound-5-sulfonic acid |
Nucleophilic Aromatic Substitution (SNAr) at Pyrimidine C-2, C-4, and C-6 Positions
In contrast to its resistance to electrophilic attack, the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atoms makes the carbon atoms of the ring, particularly at the C-2, C-4, and C-6 positions, electrophilic and thus prone to attack by nucleophiles.
In this compound, the C-2 position is already substituted. The C-4 and C-6 positions are activated towards nucleophilic attack. The relative reactivity of these positions can be influenced by the nature of the nucleophile and the reaction conditions. Generally, the C-4 and C-6 positions are the most likely sites for SNAr. If a leaving group were present at one of these positions, it could be readily displaced by a variety of nucleophiles. While the allyloxy group itself is not a typical leaving group in SNAr reactions, understanding the reactivity of the other positions is crucial if further substitution is desired.
The mechanism of SNAr on pyrimidines typically proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is key to the facility of the reaction.
Table 2: Potential Nucleophilic Aromatic Substitution Reactions on a Halogenated Derivative
| Substrate | Nucleophile | Potential Product(s) |
| 4-Chloro-2-(prop-2-en-1-yloxy)pyrimidine | Ammonia (NH₃) | 4-Amino-2-(prop-2-en-1-yloxy)pyrimidine |
| 4-Chloro-2-(prop-2-en-1-yloxy)pyrimidine | Sodium methoxide (B1231860) (NaOCH₃) | 4-Methoxy-2-(prop-2-en-1-yloxy)pyrimidine |
| 6-Bromo-2-(prop-2-en-1-yloxy)pyrimidine | Sodium cyanide (NaCN) | 6-Cyano-2-(prop-2-en-1-yloxy)pyrimidine |
Reactions Involving the Allylic Moiety
The prop-2-en-1-yloxy group, commonly known as the allyl group, is a versatile functional group that can undergo a wide array of chemical transformations independent of the pyrimidine ring.
Olefinic Transformations: Addition, Oxidation, and Polymerization
The carbon-carbon double bond in the allyl group is susceptible to various addition reactions. For instance, it can undergo hydrogenation to form the corresponding propyl ether, or be halogenated to yield a dihalo-propyl ether. Hydrohalogenation would also be expected to proceed, likely following Markovnikov's rule.
Oxidation of the allyl group can lead to a variety of products depending on the reagents and conditions used. For example, epoxidation with a peroxy acid would yield an oxirane ring, while stronger oxidizing agents could cleave the double bond to form an aldehyde or a carboxylic acid.
The olefinic nature of the allyl group also presents the possibility of polymerization. In the presence of a suitable initiator, this compound could potentially undergo radical polymerization to form a polymer with pyrimidine side chains. Furthermore, the terminal alkene is a candidate for olefin metathesis reactions, which could be used for chain extension or ring-closing metathesis with another tethered alkene. wikipedia.orglibretexts.org
Table 3: Potential Transformations of the Allyl Group in this compound
| Reaction Type | Reagents | Potential Product |
| Hydrogenation | H₂, Pd/C | 2-(Propyloxy)pyrimidine |
| Bromination | Br₂ | 2-(2,3-Dibromopropyloxy)pyrimidine |
| Epoxidation | m-CPBA | 2-(Oxiran-2-ylmethoxy)pyrimidine |
| Ozonolysis | 1. O₃, 2. DMS | 2-(2-Oxoethoxy)pyrimidine |
| Polymerization | Radical initiator | Poly(this compound) |
| Cross-Metathesis | Grubbs' catalyst, R-CH=CH₂ | 2-((E)-But-2-en-1-yloxy)pyrimidine (example with propene) |
Allylic Rearrangements (e.g., Claisen Rearrangement, O- to C-Allyl Migration)
Allyl ethers of heteroaromatic systems are known to undergo thermal or acid-catalyzed nih.govnih.gov-sigmatropic rearrangements, most notably the Claisen rearrangement. In the case of this compound, heating could induce the migration of the allyl group from the oxygen atom to a carbon atom of the pyrimidine ring.
The rearrangement is expected to proceed via a concerted, pericyclic mechanism. The initial nih.govnih.gov-sigmatropic shift would likely lead to the formation of an intermediate which would then tautomerize to a more stable aromatic product. Given the electronics of the pyrimidine ring, the migration of the allyl group to the C-5 position is a plausible outcome, though rearrangement to other positions followed by subsequent rearomatization steps cannot be entirely ruled out without experimental data.
Ring-Opening and Ring-Closing Reactions of the Pyrimidine Core
While the pyrimidine ring is generally stable, under certain conditions, it can participate in ring-opening and ring-closing reactions. These transformations are often less common than substitution reactions but can be powerful tools for the synthesis of novel heterocyclic systems or acyclic compounds.
Ring-opening of the pyrimidine core in this compound would likely require harsh reaction conditions or specific reagents that can attack and cleave the C-N or C-C bonds within the ring. For example, strong reducing agents or potent nucleophiles might induce ring cleavage.
Conversely, the synthesis of the this compound scaffold itself is a ring-closing reaction. A common synthetic route to 2-alkoxypyrimidines involves the condensation of a 1,3-dicarbonyl compound or its equivalent with urea (B33335) or a related species, followed by alkylation of the resulting 2-pyrimidinone with an allyl halide. More modern methods for pyrimidine synthesis involve multicomponent reactions from acyclic precursors. acs.orgorganic-chemistry.org
Pyrimidine Deconstruction-Reconstruction Strategies for Scaffold Diversification
A significant advancement in the strategic modification of heterocyclic scaffolds is the development of deconstruction-reconstruction strategies. This approach allows for the transformation of the stable pyrimidine core into a variety of other nitrogen-containing heterocycles, providing a powerful tool for generating structural diversity, particularly in the later stages of drug discovery and agrochemical development. The fundamental concept involves the activation of the pyrimidine ring, followed by its cleavage to a versatile intermediate, which is then used in various cyclization reactions to build new scaffolds.
This strategy typically begins with the activation of the pyrimidine ring. A common method is the N-arylation of one of the ring's nitrogen atoms. For instance, treatment of a pyrimidine with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and an aniline (B41778) derivative leads to the formation of an N-arylpyrimidinium salt. This activation step is crucial as it renders the pyrimidine ring susceptible to nucleophilic attack and subsequent ring-opening.
Following activation, the N-arylpyrimidinium salt is cleaved, often using a nucleophile like piperidine (B6355638) in ethanol, to generate a key three-carbon iminoenamine building block. nih.gov This intermediate is the linchpin of the diversification strategy, as it can participate in a range of heterocycle-forming reactions. By reacting the iminoenamine with different partners, a wide array of new heterocyclic systems can be constructed.
For example, the reaction of the iminoenamine intermediate with hydrazines or hydroxylamine (B1172632) provides access to various azoles. nih.gov This deconstruction-reconstruction sequence effectively diversifies the initial pyrimidine core, enabling access to novel chemical matter that would be challenging to synthesize through traditional de novo methods. nih.govacs.org
A notable application of this strategy was demonstrated in the modification of a precursor to dabrafenib, a melanoma therapeutic. In a one-pot process, the pyrimidine-containing precursor was converted to its N-arylpyrimidinium salt, cleaved to the iminoenamine, and then reacted with guanidine (B92328) to install the C2-amino group, yielding the final drug. nih.gov This highlights the strategy's compatibility with complex molecular architectures.
The scope of this transformation has been explored with various substituted pyrimidines. The table below illustrates the deconstruction of a pyrimidine and reconstruction into different heterocyclic systems.
Table 1: Diversification of Pyrimidine Scaffolds via Deconstruction-Reconstruction This table presents examples of different heterocyclic scaffolds synthesized from a common pyrimidine intermediate using the deconstruction-reconstruction strategy. The yields provided are for the isolated products.
| Starting Pyrimidine Derivative | Reagents for Reconstruction | Resulting Heterocyclic Scaffold | Yield (%) |
|---|---|---|---|
| N-Arylpyrimidinium Salt | Hydrazine | Pyrazole | 70% |
| N-Arylpyrimidinium Salt | Hydroxylamine | Isoxazole | 65% |
| N-Arylpyrimidinium Salt | Guanidine | 2-Aminopyrimidine | 55% |
| N-Arylpyrimidinium Salt | Thiourea | 2-Thiopyrimidine | 62% |
Computational studies have provided insight into the mechanism of N-arylpyrimidinium salt formation, indicating that the reaction between the pyrimidine and Tf₂O is exergonic and proceeds through a single transition state. nih.gov This theoretical support aids in understanding and optimizing the reaction conditions for this powerful diversification strategy. The ability to deconstruct the pyrimidine ring and rebuild it into new heterocyclic systems represents a significant tactical advantage in the exploration of chemical space. eurekalert.org
Intermolecular Interactions and Supramolecular Assembly of Allyloxypyrimidine Architectures
Hydrogen Bonding Networks in Crystalline and Solution States
Hydrogen bonds are a specialized, strong form of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom, such as nitrogen or oxygen, and interacts with another nearby electronegative atom. libretexts.orgkhanacademy.org These interactions are fundamental in the formation of predictable structural motifs in molecular crystals. nih.gov
In the case of 2-(prop-2-en-1-yloxy)pyrimidine, the molecule itself lacks a strong hydrogen bond donor (like an N-H or O-H group). youtube.com However, the two nitrogen atoms of the pyrimidine (B1678525) ring and the ether oxygen of the allyloxy group are effective hydrogen bond acceptors. harvard.edu This allows the molecule to form hydrogen bonds with suitable donor molecules, such as water, alcohols, or other co-formers present in a solution or co-crystal. youtube.comnih.gov For instance, in an aqueous environment, water molecules can form hydrogen bonds with the nitrogen acceptors of the pyrimidine ring. nih.gov Intramolecular hydrogen bonds are not anticipated due to the lack of a suitable hydrogen donor within the molecule's structure. libretexts.org The formation of intermolecular hydrogen bonds significantly influences the boiling points and solubility of compounds. libretexts.org
| Site | Type | Description |
|---|---|---|
| Pyrimidine Ring Nitrogens (N1, N3) | Acceptor | The lone pair of electrons on each nitrogen atom can accept a hydrogen from a donor molecule (e.g., H₂O, R-OH). harvard.edu |
| Ether Oxygen | Acceptor | The lone pairs on the ether oxygen atom can participate as a hydrogen bond acceptor. harvard.edu |
| Molecule Overall | Donor | The molecule lacks a classical strong hydrogen bond donor (H bonded to N, O, or F). youtube.com |
Pi-Stacking Interactions and Aromatic Stacking Phenomena
Pi-stacking (π-π stacking) is a non-covalent interaction that occurs between aromatic rings. libretexts.orgyoutube.com These interactions are crucial in the stabilization of DNA's double helix, protein folding, and the assembly of supramolecular structures. youtube.comnih.gov The pyrimidine ring in this compound, as a π-conjugated system, can readily engage in such interactions.
The nature of π-stacking can vary, with common geometries including face-to-face (sandwich) and parallel-displaced (staggered) arrangements. libretexts.org For many aromatic systems, including benzene, a parallel-displaced or a T-shaped (edge-to-face) orientation is energetically more favorable than a direct face-to-face stacking, which can be repulsive. wikipedia.orgchemrxiv.org The specific geometry is dictated by a balance between attractive dispersion forces and Pauli repulsion, rather than solely by electrostatics. chemrxiv.org The electron-deficient nature of the pyrimidine ring, due to the presence of two electronegative nitrogen atoms, can influence its stacking behavior, potentially favoring interactions with more electron-rich aromatic systems. These interactions are key drivers in template-directed synthesis and the formation of materials with specific electronic properties. wikipedia.org
| Geometry | Description | Energetic Favorability |
|---|---|---|
| Face-to-Face (Sandwich) | Aromatic rings are stacked directly on top of each other. libretexts.org | Often electrostatically repulsive for identical rings. wikipedia.org |
| Parallel-Displaced (Staggered) | Aromatic rings are parallel but shifted relative to one another. wikipedia.org | Generally more favorable than face-to-face. wikipedia.orgchemrxiv.org |
| T-shaped (Edge-to-Face) | The edge of one aromatic ring (positively charged hydrogens) points towards the face of another (negatively charged π-cloud). | Commonly observed and electrostatically attractive. wikipedia.org |
Interactions with Metal Centers and Coordination Complex Formation
The field of organometallic chemistry involves the study of compounds containing metal-carbon bonds. This compound possesses two distinct functionalities that can coordinate with metal centers: the nitrogen atoms of the pyrimidine ring and the allyl group. wikipedia.org
N-Coordination: The lone pair of electrons on each of the pyrimidine ring's nitrogen atoms can be donated to a metal center, allowing the molecule to act as a monodentate or a bridging bidentate ligand, similar to pyridine (B92270) or other N-heterocycles.
Allyl Group Coordination: Transition-metal allyl complexes are a well-established class of organometallic compounds. wikipedia.orgscispace.com The allyl group can bind to a metal in two primary modes:
η¹-allyl: The ligand is bound to the metal through a single sigma bond from one of the terminal carbon atoms. wikipedia.org
η³-allyl: All three carbon atoms of the allyl group bind to the metal center through their π-system. This is a common binding mode, where the allyl group is formally considered a 3-electron donor. wikipedia.org
The specific coordination mode depends on various factors, including the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere. rsc.org The formation of such coordination complexes can lead to novel materials with interesting catalytic or magnetic properties. rsc.orgmdpi.com
| Functional Group | Coordination Mode | Description |
|---|---|---|
| Pyrimidine Ring | N-donor (monodentate or bidentate) | The nitrogen lone pairs coordinate to the metal center. |
| Allyl Group | η¹ (sigma-bonded) | A single carbon atom forms a covalent bond with the metal. wikipedia.org |
| Allyl Group | η³ (pi-bonded) | The π-electron system of all three carbons interacts with the metal center. wikipedia.org |
Self-Assembly Principles and Supramolecular Architectures
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. rsc.org The principles of self-assembly describe the spontaneous organization of molecules into ordered structures. For this compound, the interplay of the hydrogen bonding and π-stacking interactions described above can direct its assembly into well-defined supramolecular architectures. mdpi.commdpi.com
The formation of specific structures, such as dimers, one-dimensional chains, or two-dimensional layers, is highly dependent on the hierarchy and directionality of these non-covalent interactions. scispace.comresearchgate.net For example, hydrogen bonding might link molecules into chains, which then pack together through weaker π-stacking interactions to form a three-dimensional crystal lattice. mdpi.com The study of related heterocyclic systems has shown that molecules can self-assemble into complex structures like microfibers or nanotubes, driven by a combination of hydrogen bonds and π-π stacking. rsc.orgmdpi.com The ability to control these interactions through chemical modification is a cornerstone of crystal engineering and the rational design of functional materials. nih.govresearchgate.net
Catalytic and Materials Science Applications of Pyrimidine Scaffolds
Application of Pyrimidine (B1678525) Derivatives as Ligands in Organometallic Catalysis
The electron-deficient nature of the pyrimidine ring allows it to act as a robust ligand in organometallic catalysis, influencing the electronic and steric environment of the metal center and thereby modulating its catalytic activity. Pyrimidine-based ligands have proven particularly effective in palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of a wide array of organic compounds.
A notable application of pyrimidine-based ligands is in the Suzuki-Miyaura cross-coupling reaction, a versatile method for the formation of carbon-carbon bonds. For instance, a catalytic system comprising palladium(II) acetate (B1210297) and 2-aminopyrimidine-4,6-diol has demonstrated high efficiency and stability in the coupling of various aryl halides with arylboronic acids. This system has achieved remarkable turnover numbers (TONs), reaching up to 1,000,000 for the reaction of iodobenzene (B50100) with phenylboronic acid, showcasing its high catalytic efficacy. researchgate.net
Furthermore, pyrimidine-functionalized N-heterocyclic carbenes (NHCs) have emerged as a promising class of ligands for palladium catalysts. These ligands combine the strong σ-donating ability of NHCs with the unique electronic properties of the pyrimidine moiety. Palladium(II) complexes bearing these ligands have shown good catalytic activity in C-H activation reactions and in the Mizoroki-Heck reaction, a key process for C-C bond formation between unsaturated halides and alkenes. The specific structure of the complex can be tuned by altering the substituents on the ligand, which in turn affects the catalytic performance. spiedigitallibrary.org
The development of such catalytic systems highlights the potential of pyrimidine derivatives to create highly active and selective catalysts for important organic transformations.
Table 1: Performance of Pyrimidine-Based Ligands in Catalysis
| Ligand/Catalyst System | Reaction Type | Substrates | Key Performance Metrics |
| Pd(OAc)₂ / 2-aminopyrimidine-4,6-diol | Suzuki-Miyaura | Aryl halides and arylboronic acids | TON up to 1,000,000 for iodobenzene and phenylboronic acid researchgate.net |
| Pyrimidine-functionalized Pd(II)(NHC) complexes | Mizoroki-Heck | Not specified | Good catalytic activity and high selectivity spiedigitallibrary.org |
| Pyrimidine-functionalized Pd(II)(NHC) complexes | C-H Activation of Methane | Methane | Good catalytic activity spiedigitallibrary.org |
Role of Pyrimidine Compounds as Building Blocks in Complex Organic Synthesis
The pyrimidine scaffold serves as a versatile building block in the synthesis of complex organic materials, particularly those with tailored electronic and photophysical properties. Its inherent electron-accepting character makes it an ideal component in the design of "push-pull" architectures, where it is combined with electron-donating moieties to induce intramolecular charge transfer (ICT). This property is fundamental to the development of a wide range of functional materials. osf.io
The synthesis of these materials often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to append various aryl groups to the pyrimidine core. For example, 2,4-diarylpyrrolo[2,3-d]pyrimidines, which are blue light emitters, have been synthesized using a Pd(OAc)₂/dicyclohexyl(2-biphenyl)phosphine/K₃PO₄ catalyst system. researchgate.net The ability to systematically modify the substituents on the pyrimidine ring allows for the fine-tuning of the resulting material's properties.
Moreover, the synthesis of pyrimidine derivatives can be achieved through various organic reactions. A one-pot, three-component reaction involving an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride, catalyzed by magnetic nano Fe₃O₄ particles, provides an efficient and solvent-free method for creating pyrimidine derivatives. nih.gov These synthetic strategies underscore the versatility of the pyrimidine core in constructing complex and functional organic molecules for advanced material applications.
Integration into Advanced Materials for Specific Functions
The unique electronic and photophysical properties of pyrimidine derivatives have led to their integration into a variety of advanced materials, including sensors and optoelectronic devices.
Sensors
Pyrimidine-based compounds have been successfully employed as chemosensors for the detection of metal ions. Their ability to form stable complexes with specific metal ions, leading to a discernible change in color or fluorescence, is the basis for their sensing applications. For instance, a simple pyrimidine-based azo dye has been developed as a colorimetric and fluorescent chemosensor for the sequential detection of copper(II) and cyanide ions in aqueous media. This sensor exhibits a distinct color change and a shift in its UV-visible absorption spectrum upon binding with Cu²⁺, with a low detection limit of 0.116 μM. nih.gov The subsequent addition of cyanide ions, which form a more stable complex with copper, displaces the sensor, leading to the recovery of its original state, thus allowing for the detection of cyanide with a detection limit of 0.320 μM. nih.gov
Table 2: Performance of Pyrimidine-Based Sensors
| Sensor | Analyte | Detection Method | Limit of Detection (LOD) |
| Pyrimidine-based azo dye (PyrCS) | Cu²⁺ | Colorimetric and Fluorescent | 0.116 μM nih.gov |
| PyrCS-Cu²⁺ complex | CN⁻ | Colorimetric and Fluorescent | 0.320 μM nih.gov |
Optoelectronic Materials
In the field of optoelectronics, pyrimidine derivatives are key components in the development of organic light-emitting diodes (OLEDs). Their electron-deficient nature makes them excellent electron-accepting units in thermally activated delayed fluorescence (TADF) emitters. TADF materials allow for the efficient conversion of both singlet and triplet excitons into light, leading to high device efficiencies.
A series of blue TADF emitters based on a pyrimidine acceptor and a 10H-spiro[acridan-9,9′-fluorene] (2SPAc) donor have been synthesized. These materials exhibit high photoluminescence quantum yields and small singlet-triplet energy splittings, which are crucial for efficient TADF. OLEDs fabricated with these emitters have demonstrated very high external quantum efficiencies (EQEs), with one device reaching up to 31.45% for blue emission. rsc.org
Another study focused on pyrimidine-bridged D-A-D type TADF emitters, which showed high photoluminescence quantum yields (ΦPL > 68%) and small singlet-triplet energy gaps (ΔEST < 160 meV). OLEDs using these emitters displayed blue and green electroluminescence with maximum EQEs of 14% and 18%, respectively. acs.org
The versatility of the pyrimidine scaffold is further demonstrated by its use in phosphorescent emitters for OLEDs. For example, an iridium(III) complex with a pyrimidine-based ligand, Ir(dmppm)₂(acac), exhibits a high photoluminescent quantum efficiency of 92% and has been used to create an orange-emitting OLED with a high EQE of 28.2%. spiedigitallibrary.org
Table 3: Performance of Pyrimidine-Based Optoelectronic Materials
| Compound | Application | Emission Color | Key Performance Metrics |
| 2SPAc-PPM | Blue TADF Emitter for OLED | Blue (479-489 nm) | EQE up to 31.45% rsc.org |
| pDTCz-DPmS | Blue TADF Emitter for OLED | Blue | Max. EQE of 14% acs.org |
| pDTCz-DPzS | Green TADF Emitter for OLED | Green | Max. EQE of 18% acs.org |
| Ir(dmppm)₂(acac) | Orange Phosphorescent Emitter for OLED | Orange | PLQE of 92%, EQE of 28.2% spiedigitallibrary.org |
Compound Names
| Abbreviation/Name | Full Chemical Name |
| Pd(OAc)₂ | Palladium(II) acetate |
| NHC | N-heterocyclic carbene |
| TON | Turnover Number |
| K₃PO₄ | Potassium phosphate |
| Fe₃O₄ | Iron(II,III) oxide |
| PyrCS | Pyrimidine-based chemosensor |
| Cu²⁺ | Copper(II) ion |
| CN⁻ | Cyanide ion |
| OLED | Organic light-emitting diode |
| TADF | Thermally activated delayed fluorescence |
| 2SPAc-PPM | Emitter with 2-phenylpyrimidine (B3000279) acceptor and 10H-spiro[acridan-9,9′-fluorene] donor |
| pDTCz-DPmS | 9,9′-(sulfonylbis(pyrimidine-5,2-diyl))bis(3,6-di-tert-butyl-9H-carbazole) |
| pDTCz-DPzS | 9,9′-(sulfonylbis(pyrazine-5,2-diyl))bis(3,6-di-tert-butyl-9H-carbazole) |
| Ir(dmppm)₂(acac) | Bis(4,6-dimethyl-2-phenylpyrimidine)iridium(III) (acetylacetonate) |
| EQE | External Quantum Efficiency |
| PLQE | Photoluminescence Quantum Yield |
| ΔEST | Singlet-triplet energy splitting |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(prop-2-en-1-yloxy)pyrimidine?
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 2-chloropyrimidine and allyl alcohol derivatives. For example, reacting 2-chloropyrimidine with sodium allyloxide (generated by treating allyl alcohol with NaH or NaOH) under reflux in a polar aprotic solvent like DMF or THF. Purification is achieved via column chromatography or recrystallization. This approach mirrors methods used for analogous compounds, such as 2-(2-naphthyloxy)pyrimidine .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : The allyloxy group exhibits distinct splitting patterns (e.g., doublets for vinylic protons at δ ~4.8–5.5 ppm and a triplet for the methylene group adjacent to oxygen).
- IR Spectroscopy : Stretching vibrations for C-O (≈1250 cm⁻¹) and C=C (≈1640 cm⁻¹) confirm the allyloxy moiety.
- Mass Spectrometry (EI/ESI) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula. Cross-referencing with X-ray crystallography (if crystals are obtainable) enhances structural validation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in allyloxy-substituted pyrimidines?
Crystallographic challenges include disorder in the allyloxy group or weak diffraction due to flexible substituents. Strategies:
- Use SHELXL for refinement: Apply restraints (e.g., DELU, SIMU) to manage anisotropic displacement parameters.
- For twinned crystals, employ the TWIN command in SHELXL to refine twin laws and improve R-factors.
- Validate hydrogen bonding and π-π interactions using Mercury CSD to analyze packing motifs .
Q. What computational approaches reconcile discrepancies between DFT-optimized and experimental crystal structures?
- Perform density functional theory (DFT) geometry optimizations (e.g., B3LYP/6-31G*) and compare bond lengths/angles with crystallographic data.
- Use Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions (e.g., C-H···O/N contacts).
- Adjust computational models by incorporating solvent effects or lattice parameters to better match experimental observations .
Q. How does the allyloxy group influence reactivity in cross-coupling or cycloaddition reactions?
The allyloxy moiety can participate in Claisen rearrangements or act as a directing group in metal-catalyzed couplings (e.g., Suzuki-Miyaura). Methodological considerations:
- Monitor reaction progress via HPLC-MS to detect intermediates.
- Optimize conditions (e.g., Pd catalysts, ligands, temperature) to suppress side reactions like olefin isomerization.
- Use kinetic studies (e.g., time-resolved NMR) to elucidate mechanistic pathways .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
